molecular formula C7H14ClNO4 B555361 L-Glutamic acid dimethyl ester hydrochloride CAS No. 23150-65-4

L-Glutamic acid dimethyl ester hydrochloride

Cat. No.: B555361
CAS No.: 23150-65-4
M. Wt: 211.64 g/mol
InChI Key: MFUPLHQOVIUESQ-UHFFFAOYSA-N
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Description

L-Glutamic acid dimethyl ester hydrochloride is an organic compound with the chemical formula C7H13NO4·HCl. It is a derivative of L-glutamic acid, where both carboxyl groups are esterified with methanol. This compound is often used in peptide synthesis and various biochemical applications due to its unique properties .

Mechanism of Action

Target of Action

L-Glutamic acid dimethyl ester hydrochloride, also known as Dimethyl L-Glutamate Hydrochloride, primarily targets the insulin-secreting cells in the pancreas . These cells play a crucial role in maintaining glucose homeostasis in the body.

Mode of Action

The compound interacts with its targets by enhancing insulin release . It stimulates insulin release in response to glucose, L-leucine, and 2-amino-bicyclo (2,2,1)heptane-2-carboxylic acid . This interaction results in a shift to the left of the sigmoidal relationship between insulin output and D-glucose concentration .

Biochemical Pathways

The compound affects the glucose-insulin regulatory pathway . By enhancing insulin release, it influences the downstream effects of this pathway, which include increased glucose uptake by cells and decreased blood glucose levels.

Pharmacokinetics

It is known to besoluble in water and methanol , which may influence its bioavailability.

Result of Action

The primary molecular effect of this compound’s action is the enhanced release of insulin . On a cellular level, this leads to increased glucose uptake by cells, contributing to the regulation of blood glucose levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at a temperature of 2-8°C to maintain its stability . Additionally, it should be kept away from oxidizing agents and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamic acid dimethyl ester hydrochloride can be synthesized through a two-step process:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid dimethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamic acid dimethyl ester hydrochloride is unique due to its hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in biochemical applications where solubility is crucial .

Properties

IUPAC Name

dimethyl 2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUPLHQOVIUESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388975
Record name dimethyl 2-aminopentanedioate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13515-99-6, 23150-65-4
Record name Dimethyl DL-glutamate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23150-65-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 2-aminopentanedioate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL DL-GLUTAMATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the optimal conditions for synthesizing L-Glutamic acid dimethyl ester hydrochloride?

A1: [] Researchers found that the yield of this compound is influenced by several factors during synthesis, including the order of reagent addition, reaction time, temperature, and the molar ratio of L-Glutamic acid to thionyl chloride (SOCl2). While the specific optimal conditions are not provided in the abstract, the study systematically investigated these parameters to determine the conditions that resulted in the highest yield of the desired product. Additionally, the researchers optimized recrystallization procedures to further enhance the purity and yield of the final compound.

Q2: What happens to this compound when exposed to gamma radiation?

A2: [] Although the abstract does not provide specific findings, it indicates that electron paramagnetic resonance (EPR) spectroscopy was employed to study the effects of gamma radiation on this compound. EPR is a technique sensitive to species with unpaired electrons, often generated upon irradiation. Therefore, this study likely aimed to identify and characterize the radicals formed when this compound is exposed to gamma radiation. This information could be valuable in understanding the compound's stability and potential degradation pathways.

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